Z-D-Meala-OH
Description
Historical Context and Evolution of N-Methylamino Acid Incorporation in Peptidic Structures
The use of N-methylamino acids in peptide science is rooted in the study of natural products. Nature has long utilized N-methylation as a tool to modulate the function of peptides, often in the context of survival through the production of antibiotics. nih.gov Many naturally occurring peptides, including the immunosuppressant cyclosporine and various plant metabolites, feature N-methylated backbones. nih.govnih.gov The discovery that these natural compounds often possess enhanced stability and bioactivity inspired chemists to adopt this strategy. Initially, the synthesis of N-methylated amino acids was complex, but advancements in synthetic methodologies have made their incorporation into peptide chains more routine. enamine.net This evolution has allowed for the systematic "N-methyl scanning" of bioactive peptides to optimize their pharmacokinetic profiles. medchemexpress.com
Role of N-Methylation in Modulating Peptide Conformation and Biological Activity
N-methylation, the substitution of the amide proton with a methyl group, imparts significant changes to a peptide's properties. medchemexpress.com One of the primary benefits is enhanced resistance to enzymatic degradation. ptfarm.pl Proteases, which cleave peptide bonds, are often sterically hindered by the N-methyl group, leading to a longer biological half-life. ptfarm.pl
Furthermore, N-methylation profoundly influences peptide conformation. The removal of the amide proton eliminates a hydrogen bond donor, disrupting secondary structures like α-helices and β-sheets. medchemexpress.com This modification also lowers the energy barrier between the cis and trans conformations of the amide bond, increasing the likelihood of a cis bond, which can induce specific turns in the peptide backbone. nih.govlookchem.cn This conformational constraint can lock a peptide into its bioactive shape, potentially increasing receptor affinity and selectivity. medchemexpress.com N-methylation also tends to increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.govptfarm.pl
| Property | Effect of N-Methylation | Underlying Mechanism | Therapeutic Implication |
|---|---|---|---|
| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents protease binding and cleavage. ptfarm.pl | Longer in-vivo half-life. nih.gov |
| Membrane Permeability | Generally Increased | Increased lipophilicity and potential to form intramolecular hydrogen bonds, masking polar groups. nih.goviris-biotech.de | Improved cellular uptake and potential for oral bioavailability. ptfarm.pl |
| Conformation | More Constrained | Eliminates H-bond donor capacity; lowers the energy barrier for cis-amide bonds, inducing turns. nih.govlookchem.cn | Locks peptide in bioactive conformation, potentially increasing receptor affinity and selectivity. medchemexpress.com |
| Receptor Binding | Altered (Potentially Enhanced) | Conformational changes can improve the fit of the peptide to its target receptor. | Higher potency and selectivity. |
Structural and Stereochemical Considerations for D-Configuration in N-Methylalanine Derivatives
Most amino acids found in nature are of the L-configuration. medchemexpress.com Their enantiomers, D-amino acids, are chemically identical but have a mirror-image three-dimensional structure. nih.gov This stereochemical difference is critical in a biological context, as endogenous enzymes like proteases are chiral and specifically evolved to recognize and degrade peptides made of L-amino acids. nih.govpeptide.com Incorporating D-amino acids into a peptide sequence is a well-established strategy to render it resistant to proteolysis, thereby increasing its stability and half-life in the body. nih.govnih.govmdpi.com
In a derivative like N-methyl-D-alanine, the D-configuration provides a foundational layer of enzymatic resistance due to its unnatural stereochemistry. nih.gov When this is combined with N-methylation, the resulting peptide residue benefits from two distinct stability-enhancing mechanisms: steric hindrance from the methyl group and stereochemical immunity from the D-configuration. This dual modification makes such residues particularly robust building blocks for designing highly stable therapeutic peptides.
Research Importance of Z-D-Meala-OH as a Chiral Building Block in Advanced Organic Synthesis
This compound is more than just a component for peptide synthesis; it is a valuable chiral building block for constructing complex, biologically active natural products and their analogues. nih.gov The pharmaceutical industry has a rising demand for such chiral intermediates to improve drug efficacy. The combination of features in this compound—a ready-to-couple carboxylic acid, a stable Z-protected amine, and the dual stability conferred by the D- and N-methyl configurations—makes it an ideal starting material for introducing a specific, conformationally constrained, and degradation-resistant unit into a larger molecule.
A prominent example of its application is in the synthesis of analogues of Dolastatin 10, a highly cytotoxic natural pentapeptide isolated from a marine sea hare. Dolastatin 10 and its synthetic derivatives, such as monomethyl auristatin F (MMAF), are potent inhibitors of tubulin polymerization and are used as payloads in antibody-drug conjugates (ADCs) for cancer therapy. mdpi.com The structure of these compounds often includes unnatural amino acids, including N-methylated D-amino acid residues, which are critical for their high potency and stability. The synthesis of these complex molecules relies on the stepwise coupling of precisely functionalized chiral building blocks like this compound to construct the desired backbone. mdpi.com By using this compound, synthetic chemists can incorporate the N-methyl-D-alanine moiety efficiently, ensuring the correct stereochemistry and protection needed for subsequent synthetic steps.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQKVZQPWSOTI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426401 | |
| Record name | Z-D-MEALA-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68223-03-0 | |
| Record name | Z-D-MEALA-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Z D Meala Oh and Its Precursors
Strategies for the Stereoselective Synthesis of D-N-Methylalanine
The synthesis of D-N-methylalanine is a critical stage that dictates the stereochemical purity of the final product. The primary approaches involve either creating the D-alanine stereocenter first and then introducing the N-methyl group, or a more direct enzymatic conversion.
The generation of D-alanine, a non-proteinogenic amino acid essential for bacterial cell wall biosynthesis, serves as the foundational step for its N-methylated derivative. chemicalbook.com Both enzymatic and asymmetric chemical methods have proven effective in producing D-alanine with high enantiomeric purity.
One of the most efficient routes is the enzymatic transformation of prochiral substrates. asm.org The use of ω-transaminase (ω-TA) to perform asymmetric amination of pyruvate (B1213749) is a prominent example. This method is valued for its high atom economy. asm.org In one study, an (R)-selective transaminase from Capronia epimyces (CeTA) was engineered to improve its catalytic efficiency and thermostability. The mutant enzyme, F113T, demonstrated a superior conversion rate of pyruvate to D-alanine compared to the wild type. asm.org
Table 1: Comparison of Wild-Type and Mutant Transaminase in D-Alanine Synthesis asm.org
| Biocatalyst | Substrate | Product | Conversion Rate (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| Wild-Type CeTA | Pyruvate | D-Alanine | 86.2 | >99 |
Another powerful technique is the asymmetric alkylation of glycine-derived Schiff-base precursors. This method utilizes a chiral phase-transfer catalyst, such as a cinchonidinium salt, to direct the stereoselective alkylation with methyl iodide, yielding the desired D-alanine precursor with high enantiomeric excess. researchgate.net
Once D-alanine or a suitable derivative is obtained, the subsequent step is the introduction of a methyl group onto the nitrogen atom.
A direct N-methylation approach can be applied to a protected D-alanine derivative. For instance, N-benzyloxycarbonyl-D-alanine can be N-methylated using a strong base, such as sodium hydride, and a methylating agent like methyl iodide. prepchem.com This reaction directly produces the N-methylated and Z-protected precursor, which can then be deprotected or further modified.
Enzymatic routes also exist for N-methylation. N-methylalanine dehydrogenase has been identified as an enzyme that catalyzes the reductive methylamination of pyruvate, directly yielding N-methylalanine. nih.gov While this produces a racemic mixture, it highlights a biocatalytic pathway for N-methylation. For stereospecific synthesis, a more common chemical approach starts with an enantiomerically pure D-alanine derivative. A common method involves reacting a D-alanine derivative, such as 2-bromopropionic acid (derived from D-alanine), with methylamine.
Benzyloxycarbonyl (Z) Protection Strategies for D-N-Methylalanine
The benzyloxycarbonyl (Z or Cbz) group is a crucial amine protecting group in peptide chemistry, valued for its stability under various conditions and its susceptibility to removal by methods like catalytic hydrogenation. bachem.comresearchgate.net
The most standard method for introducing the Z-group is the reaction of the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. chembk.com This reaction, known as the Schotten-Baumann reaction, effectively acylates the nitrogen atom of D-N-methylalanine to form a stable carbamate (B1207046) linkage. The base, typically an aqueous solution of sodium carbonate or a tertiary amine like triethylamine (B128534) in an organic solvent, is crucial for neutralizing the hydrochloric acid generated during the reaction.
Alternative strategies include the use of active esters or mixed anhydrides to facilitate the acylation, which can be beneficial in complex syntheses. researchgate.net
The synthesis of Z-D-Meala-OH from D-N-methylalanine requires careful optimization to maximize yield and purity. Key parameters include the choice of solvent, base, temperature, and the stoichiometry of the reagents.
For the direct N-methylation and protection of D-alanine, the reaction conditions are critical. The use of sodium hydride as a base with methyl iodide as the methylating agent in a suitable solvent system is a reported method. prepchem.com The subsequent step to obtain the final carboxylic acid (this compound) involves the hydrolysis of the corresponding methyl ester precursor, often using an appropriate acid or base. chembk.com
Table 2: Reagents for the Synthesis of this compound Precursor prepchem.com
| Starting Material | Reagents | Solvent | Product |
|---|
The selection of solvent can influence reaction rates and the ratio of isomers formed in stereoselective syntheses. ntnu.no For the Z-protection step, solvents like dichloromethane (B109758) or aqueous mixtures are commonly employed, and maintaining a low temperature during the addition of benzyl chloroformate helps to control the reaction's exothermicity and minimize side reactions.
Purification and Isolation Methodologies in this compound Synthesis
After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. This compound is typically a white crystalline powder, which lends itself well to standard purification techniques for solid organic compounds. chembk.com
Recrystallization: This is a primary method for purifying solid compounds. An appropriate solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures.
Chromatography: If recrystallization does not provide sufficient purity, chromatographic techniques are employed.
Ion-Exchange Chromatography: This method is highly effective for separating charged molecules like amino acids and their derivatives. nih.gov
Gel Filtration Chromatography: This technique separates molecules based on their size and is useful for removing high or low molecular weight impurities. nih.gov
The purity and identity of the final this compound product are confirmed using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), to ensure the correct structure and high purity. chembk.comrsc.org
Table of Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-Benzyloxycarbonyl-N-methyl-D-alanine |
| Cbz | Benzyloxycarbonyl |
| Z | Benzyloxycarbonyl |
| D-Alanine | (R)-2-Aminopropanoic acid |
| CeTA | Capronia epimyces Transaminase |
| Cbz-Cl | Benzyl chloroformate |
| NMR | Nuclear Magnetic Resonance |
| FT-IR | Fourier-Transform Infrared Spectroscopy |
| MS | Mass Spectrometry |
| Methyl iodide | Iodomethane |
| Sodium hydride | NaH |
| Pyruvate | 2-Oxopropanoate |
Chromatographic Techniques for Derivative Purification
The purification of this compound and related protected amino acid derivatives is critical to ensure high purity for subsequent applications like peptide synthesis. High-Performance Liquid Chromatography (HPLC) is a predominant technique for both analytical assessment of purity and preparative purification.
Reversed-Phase HPLC (RP-HPLC) is widely employed for the separation of protected amino acids. nih.gov This technique separates compounds based on their hydrophobicity. For Z-protected amino acids, C18 columns are commonly used as the stationary phase. jafs.com.pl The mobile phase typically consists of a gradient system of water and an organic solvent, most commonly acetonitrile, often with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. jafs.com.plresearchgate.net Detection is usually performed using a UV detector, as the benzyl group of the Z-protecting group provides a strong chromophore. jafs.com.pl The pH of the mobile phase buffer can also be optimized to enhance the resolution between different amino acid derivatives. oup.com
Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for the separation of protected amino acids. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical CO2 as the main mobile phase component.
| Technique | Stationary Phase | Mobile Phase / Conditions | Application Ref. |
| RP-HPLC | Nova Pak C18 | Quaternary gradient with Na2HPO4 buffers (pH 3.5-6.6) and water. | jafs.com.pl |
| RP-HPLC | Spherisorb ODS II | Gradient of triethylammonium (B8662869) phosphate (B84403) buffer (pH 3) and acetonitrile. | researchgate.net |
| RP-HPLC | Shim-PacK CLC-ODS | Isocratic; Acetonitrile-water (70:30) or Methanol-acetonitrile-water (50:20:30). | scielo.br |
Crystallization and Recrystallization Protocols for Enhanced Purity
Crystallization is a fundamental technique for the bulk purification of this compound, capable of yielding high-purity solid material. However, N-protected amino acids, including this compound, can often present as oils or amorphous solids, making crystallization challenging.
One effective protocol avoids a separate extraction step after synthesis. In this method, a water-soluble organic solvent, such as isopropyl alcohol, is added to the alkaline reaction mixture containing the N-protected amino acid. The solution is then neutralized with an acid, which causes the purified product to crystallize out of the solution. The resulting crystals can then be isolated by simple filtration.
For products that are obtained as oils or require further purification, various recrystallization strategies can be employed. The choice of solvent is critical. For instance, some Cbz-protected amino acids can be successfully recrystallized from solvents like chloroform. Another common technique involves triturating or stirring the oily product with an ether solvent, such as diethyl ether, which can induce solidification and precipitation of the pure compound.
In cases where crystallization is particularly difficult, seeding can be an effective strategy. This involves adding a small crystal of the pure compound to the supersaturated oily or dissolved product to initiate crystallization. The resulting solid can then be subjected to pulping with a weak polar solvent to improve purity. Adjusting the pH of the solution to the isoelectric point of the amino acid derivative is also a crucial parameter that can significantly influence the success of crystallization.
| Protocol | Description | Key Solvents/Reagents | Target Compound Type |
| In-situ Crystallization | Product is crystallized directly from the neutralized reaction mixture without prior extraction. | Water-soluble organic solvents (e.g., Isopropyl alcohol), Acid (e.g., HCl). | N-protected amino acids |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize. | Chloroform. | Cbz-glycine |
| Precipitation/Solidification | Stirring an oily product with a solvent to induce solidification. | Diethyl ether, Isopropyl ether. | Oily Boc-protected amino acids |
| Seeding & Pulping | Adding seed crystals to an oil, followed by slurrying the resulting solid in a solvent. | Weak polar solvents. | Oily Boc-amino acids |
Application of Z D Meala Oh in Advanced Peptide Synthesis Research
Chemo- and Regioselective Coupling Strategies for Z-D-Meala-OH
Minimization of Racemization during this compound Coupling
The incorporation of modified amino acids like this compound into peptide chains can present challenges, most notably the potential for racemization of the chiral center during the coupling process. Racemization, the loss of stereochemical integrity, can lead to the formation of undesired diastereomers, compromising the purity and biological activity of the final peptide. Research in this area focuses on identifying coupling reagents and reaction conditions that preserve the D-configuration of this compound. While specific quantitative data directly linking this compound to particular racemization percentages under various coupling conditions is not widely detailed in the provided search results, general strategies for minimizing racemization are applicable. These include the use of mild coupling agents, controlled reaction temperatures, and optimized solvent systems. The presence of the N-methyl group itself can sometimes influence the propensity for racemization, making careful selection of coupling protocols crucial.
Orthogonal Protecting Group Schemes in Complex this compound-Containing Peptides
The synthesis of complex peptides incorporating this compound necessitates the implementation of orthogonal protecting group strategies. Orthogonality ensures that specific protecting groups can be selectively removed under distinct conditions without affecting other protecting groups or the peptide backbone. The "Z" in this compound refers to the benzyloxycarbonyl (Cbz) protecting group, which is typically removed by catalytic hydrogenation. In a complex synthesis, other protecting groups, such as those on side chains (e.g., Boc, Fmoc, tBu, Trt), must be compatible with Cbz deprotection and vice versa. For instance, Fmoc protection, commonly used for the alpha-amino group in solid-phase peptide synthesis, is base-labile and orthogonal to Cbz. This allows for sequential elongation of the peptide chain. The successful design of such schemes is critical for building intricate peptide architectures that include this compound, enabling precise control over the sequence and structure.
Role of this compound in the Synthesis of N-Methylated Peptides and Peptidomimetics
This compound plays a pivotal role in the synthesis of N-methylated peptides and peptidomimetics. The N-methylation of amino acids, as present in this compound, is a common strategy to enhance peptide stability against enzymatic degradation, improve cell permeability, and modulate receptor binding affinity. Peptidomimetics, molecules that mimic the structure and function of peptides but often possess improved pharmacokinetic properties, frequently incorporate N-methylated amino acid residues. This compound, being a D-enantiomer, further contributes to the structural diversity and conformational rigidity of these biomolecules. Its incorporation can lead to peptides with altered secondary structures, such as helices or turns, which are crucial for biological activity. While specific examples of synthesized peptidomimetics using this compound are not detailed in the provided snippets, its utility lies in providing a building block for creating peptides with enhanced resistance to proteolysis and potentially novel pharmacological profiles.
Conformational and Stereochemical Investigations of Z D Meala Oh and Derived Peptides
Conformational Analysis of N-Methylamino Acid Derivatives
The introduction of an N-methyl group into an amino acid residue has profound effects on the local and global conformation of a peptide. This modification is a key strategy for modulating the biological and pharmacokinetic properties of peptide-based compounds. merckmillipore.compeptide.com
Influence of N-Methylation on Peptide Backbone Conformation
The substitution of the amide proton with a methyl group in a peptide backbone eliminates a hydrogen bond donor. ub.edu This fundamental change disrupts the formation of secondary structures like α-helices and β-sheets, which are stabilized by intramolecular hydrogen bonds. researchgate.netmdpi.com Consequently, N-methylation can significantly alter a peptide's secondary structure and the probability of the backbone adopting certain conformations. researchgate.net
One of the most significant conformational effects of N-methylation is on the geometry of the peptide bond (the ω angle). The energy barrier between the cis and trans conformations of a standard secondary amide bond is substantial, with the trans form being heavily favored. However, for an N-methylated (tertiary) amide bond, this energy difference is significantly reduced, making the cis conformation more accessible. merckmillipore.comub.edu This increased propensity for cis-amide bonds can induce turns and unique folded structures in the peptide chain that would otherwise not be possible. ub.edu
Furthermore, the methyl group introduces steric hindrance, which can locally constrain the peptide backbone and impart a degree of conformational rigidity. ub.edu This steric effect largely restricts the affected residue and the one preceding it to an extended conformation. acs.org The combination of losing a hydrogen-bond donor, increasing the likelihood of cis-amide bonds, and adding steric bulk makes N-methylation a powerful tool for conformational modulation in peptide design. researchgate.net
Table 1: Conformational Effects of N-Methylation on Peptide Backbones
Conformational Parameter Effect of N-Methylation Structural Consequence References Amide Bond (ω angle) Lowers the energy barrier between cis and trans isomers. Increases the population of the cis conformation, promoting turn structures. peptide.com, sciopen.com Hydrogen Bonding Eliminates the N-H hydrogen bond donor. Disrupts or alters patterns of intramolecular hydrogen bonds, destabilizing α-helices and β-sheets. peptide.com, researchgate.net Backbone Flexibility (φ, ψ angles) Introduces steric hindrance from the methyl group. Restricts the available conformational space, leading to increased local rigidity and extended conformations. peptide.com, ub.edu Solubility Increases lipophilicity while potentially increasing aqueous solubility. Reduces interchain aggregation by preventing hydrogen bonding, which can improve solubility. cdnsciencepub.com, sciopen.com
Diastereoisomeric Studies of Peptides Containing Z-D-Meala-OH
When this compound is incorporated into a peptide chain composed of L-amino acids, the resulting peptide is a diastereomer. The study of these diastereomers is essential for understanding the structural and functional consequences of introducing a D-amino acid into a peptide.
Separation and Characterization of Diastereomers
Peptides that are diastereomers of one another, such as a peptide containing this compound versus its counterpart with Z-L-Meala-OH, possess different physical properties. These differences allow them to be separated and purified using chromatographic techniques, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.com Diastereomers typically exhibit different retention times on the HPLC column. mdpi.comnih.gov
Characterization of the separated diastereomers is achieved through mass spectrometry, to confirm the correct molecular weight, and through sequencing techniques to verify the amino acid composition. acs.org Advanced NMR spectroscopy can be used to elucidate the three-dimensional structure of each diastereomer in solution, revealing conformational differences that arise from the altered stereochemistry at the N-methylated alanine (B10760859) residue. nih.gov For example, studies on diastereomeric peptides have shown that they can be effectively separated and that their distinct structures can be analyzed to understand differences in biological activity. scribd.com
Racemization Studies during Peptide Bond Formation with this compound
A significant challenge in peptide synthesis is the potential for racemization (epimerization) of the activated amino acid residue during the coupling reaction. peptide.com For this compound, this would involve the inversion of the chiral center from the D- to the L-configuration, leading to a mixture of diastereomeric products. The mechanism often involves the formation of an oxazolonium intermediate, which is prone to racemization. cdnsciencepub.comhighfine.com
Studies have shown that the extent of racemization is highly dependent on the coupling method, solvent, presence of base, and additives. cdnsciencepub.comhighfine.com Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can lead to significant racemization, especially in the presence of salts like triethylamine (B128534) hydrochloride. cdnsciencepub.com Polar solvents also tend to promote racemization. cdnsciencepub.com
To minimize this side reaction, specific strategies are employed. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanoglyoxylate-2-oxime (Oxyma) is a common practice. peptide.comhighfine.com These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the initial activated intermediate. highfine.com Furthermore, modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed to be highly efficient and suppress racemization, especially when preactivation times are kept to a minimum. merckmillipore.comscielo.org.mx Ynamides have also been introduced as racemization-free coupling reagents. organic-chemistry.org
Table 2: Racemization of Z-Ala-MeLeu during Coupling with Gly-OBzl under Various Conditions
Coupling Method Solvent Additive/Base Racemization (%) References DCC CH2Cl2 None 4.5 mdpi.com DCC DMF None 16.5 mdpi.com DCC CH2Cl2 TEA·HCl 39.0 mdpi.com DCC DMF TEA·HCl 36.0 mdpi.com DCC/HONSu CH2Cl2 TEA·HCl <0.1 mdpi.com EEDQ CH2Cl2 None 0.2 mdpi.com EEDQ CH2Cl2 TEA·HCl 2.8 mdpi.com
Data adapted from a study on a model peptide to illustrate the effects of different coupling conditions on racemization. Z-Ala-MeLeu represents a peptide with an N-methylated residue at the C-terminus. DCC = Dicyclohexylcarbodiimide, DMF = Dimethylformamide, TEA·HCl = Triethylamine hydrochloride, HONSu = N-Hydroxysuccinimide, EEDQ = N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline.
Computational Chemistry and Molecular Modeling of this compound Peptides
Computational chemistry and molecular modeling are indispensable tools for investigating the conformational landscape of peptides containing this compound. mdpi.com These methods provide insights into the low-energy structures and dynamic behavior of molecules, complementing experimental data from techniques like NMR. nih.govnih.gov
Molecular dynamics (MD) simulations can be performed to explore the conformational space available to a peptide. mdpi.comnih.gov In these simulations, the peptide is placed in a simulated environment (e.g., a water box), and the classical equations of motion are solved for every atom over a period of time, generating a trajectory of the molecule's movements. Analysis of this trajectory reveals preferred conformations, dihedral angle populations (φ, ψ, and ω), and the stability of intramolecular hydrogen bonds. nih.gov
For peptides with this compound, modeling can predict the equilibrium between the cis and trans isomers of the N-methylated peptide bond and identify key interactions that stabilize specific folded structures. nih.gov Free energy calculations, such as those based on metadynamics, can quantify the binding affinity of these peptides to their biological targets. mdpi.com By comparing the computational results for a peptide containing this compound with its L-counterpart, researchers can gain a detailed understanding of how this specific stereochemical modification influences the peptide's structure, dynamics, and ultimately its function. sciopen.com
Quantum Chemical Calculations for Conformational Preferences
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic conformational preferences of N-methylated amino acids and their derivatives. nih.gov These calculations can predict the relative stabilities of different conformers, map potential energy surfaces, and analyze the electronic properties that govern molecular structure.
Studies on N-methylated amino acid models, such as acetyl-N-methyl-L-alanine dimethylamide, have utilized DFT to generate Ramachandran-type plots, revealing the energetically favorable (φ, ψ) dihedral angles. rsc.org For N-methyl-L-alanine (L-NMA), these calculations, supported by experimental NMR and crystallographic data, indicate a strong preference for a fixed conformation in solution, with φ and ψ angles clustering in a specific region of the Ramachandran plot. rsc.org This contrasts with non-methylated amino acids, which typically exhibit greater conformational flexibility. nih.gov The combination of L- and D-N-methylated alanine residues in oligomers has been shown through DFT calculations to generate a wide diversity of stable, predictable three-dimensional shapes. rsc.org
The N-methyl group significantly impacts the electronic structure and energy barriers of the molecule. DFT studies on various acetylated and N-methylated amino acid methyl esters (Ac-X-OMe) have shown several key effects of N-methylation. rsc.org These include an increase in lipophilicity (higher ClogP values), enhanced polarizability, and larger dipole moments, which can lead to increased aqueous solubility despite the higher lipophilicity. rsc.org Furthermore, N-methylation lowers the energy barrier for cis/trans isomerization of the amide bond, a critical factor in the conformational dynamics of peptides. rsc.org Natural Bond Orbital (NBO) analysis reveals that N-methylation alters the atomic charges on the amide nuclei, and analysis of frontier molecular orbitals shows a decrease in the HOMO-LUMO energy gap, suggesting higher chemical reactivity. rsc.org
Table 1: Impact of N-Methylation on Physicochemical Properties (Based on DFT Calculations for Ac-X-OMe models)
| Property | Observation upon N-Methylation | Implication |
| Lipophilicity (ClogP) | Increases | Enhanced membrane permeability |
| Polarizability | Increases | Modified interaction with polar solvents |
| Dipole Moment | Increases | Enhanced solubility in physiological media |
| Solvation Free Energy (ΔGsolv) | Becomes more negative | Increased water solubility |
| cis/trans Amide Energy Barrier | Decreases | Increased conformational flexibility at the peptide bond |
| HOMO-LUMO Energy Gap | Decreases | Higher chemical reactivity |
This table summarizes general findings from DFT studies on various N-methylated amino acid models. rsc.org
Molecular Dynamics Simulations of N-Methylated Peptide Structures
Conventional MD simulations can struggle to adequately sample the conformational space of cyclic peptides due to high energy barriers between different states. rsc.org Therefore, enhanced sampling methods such as replica-exchange MD (REMD), simulated tempering (ST), and Gaussian accelerated molecular dynamics (GaMD) are often employed to overcome these limitations and achieve better convergence. plos.orgbiorxiv.orgnih.gov These methods allow for a more thorough exploration of the conformational landscape, which is particularly important for N-methylated peptides where the equilibrium between cis and trans amide bond conformations can be finely balanced. rsc.org
Research using GaMD simulations on lariat (B8276320) peptides with varying degrees of N-methylation has shown that both the level of methylation and the solvent environment significantly influence peptide conformation. plos.orgnih.gov For instance, in peptides with fewer N-methylated sites, a non-polar solvent like octanol (B41247) promotes a higher population of cis-amide conformations compared to water. nih.gov As the number of N-methyl groups increases, the peptide backbone becomes more sterically restricted, which can also increase the probability of sampling cis conformations, regardless of the solvent. plos.org These simulations also reveal that N-methylation patterns influence the formation of intramolecular hydrogen bonds, which are critical for stabilizing specific secondary structures. plos.org
The accuracy of MD simulations is highly dependent on the force field used. rsc.orgbiorxiv.org Studies evaluating different force fields (e.g., Amber, CHARMM, RSFF2) have found that their performance in recapitulating experimental structures of N-methylated cyclic peptides can vary. rsc.orgbiorxiv.org Some residue-specific force fields, like RSFF2, have shown promise in accurately modeling these complex peptides, provided that the correct cis/trans isomer states are known and enforced in the simulation. rsc.orgrsc.org This highlights the ongoing need for force field optimization to reliably predict the structures of N-methylated peptides de novo. rsc.orgrsc.org
Table 2: Key Findings from Molecular Dynamics Simulations of N-Methylated Peptides
| Simulation Aspect | Finding | Significance |
| Conformational Sampling | Enhanced sampling methods (REMD, GaMD) are necessary to overcome high energy barriers and explore the full conformational landscape. plos.orgbiorxiv.org | Allows for more accurate characterization of the structural ensembles of flexible N-methylated peptides. |
| Solvent Effects | Solvent polarity influences the cis/trans population of the N-methylated amide bond and intramolecular hydrogen bonding patterns. plos.orgnih.gov | Peptide conformation can adapt significantly between aqueous and membrane-like environments. |
| Cis/Trans Isomerization | Increased N-methylation can lead to a higher population of cis-amide conformations due to steric constraints. plos.org | N-methylation provides a tool to control backbone geometry and induce specific turns or folds. |
| Force Field Performance | The choice of force field (e.g., RSFF2, Amber) is critical for accurately predicting the experimental structures of N-methylated peptides. rsc.orgbiorxiv.org | Highlights the importance of using and developing well-parameterized force fields for reliable in silico predictions. |
Spectroscopic and Analytical Characterization Methodologies for Z D Meala Oh and Its Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in solution. uzh.ch For Z-D-Meala-OH and its corresponding peptides, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecular framework and spatial arrangement of atoms.
¹H NMR Spectroscopy for Proton Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy offers critical insights into the chemical environment of hydrogen atoms within a molecule. savemyexams.com The chemical shift of a proton is influenced by the electron density of its surroundings, which is affected by neighboring atoms and functional groups. libretexts.org In this compound, distinct signals are expected for the protons of the methyl group, the alpha-carbon, the benzylic methylene (B1212753) group, and the aromatic ring of the Z-group. savemyexams.commnstate.edu
The integration of the peak areas in a ¹H NMR spectrum provides the relative ratio of the number of protons in different environments. savemyexams.com For this compound, the expected integration ratio would correspond to the number of protons in each distinct group. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which reveals information about the connectivity of atoms. hw.ac.uk The absence of a proton on the nitrogen atom in this compound, due to its replacement with a methyl group, means that no N-H signal will be observed, and no coupling will occur between an N-H proton and the alpha-proton. hw.ac.uk
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~2.5 - 3.5 | Singlet |
| α-CH | ~4.0 - 5.0 | Quartet |
| β-CH₃ | ~1.3 - 1.6 | Doublet |
| Benzylic CH₂ | ~5.0 - 5.3 | Singlet |
| Aromatic CH | ~7.2 - 7.4 | Multiplet |
| Carboxylic Acid OH | ~10.0 - 13.0 | Broad Singlet |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. The values presented are approximate ranges. tau.ac.il
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the determination of the number of different carbon environments. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which often results in a spectrum with less signal overlap. pressbooks.pub
For this compound, characteristic chemical shifts are expected for the carbonyl carbons (both in the carboxylic acid and the Z-group), the aromatic carbons, the alpha-carbon, the N-methyl carbon, the beta-carbon, and the benzylic carbon. libretexts.org The positions of these signals are influenced by factors such as hybridization (sp², sp³) and the electronegativity of attached atoms. libretexts.orgpressbooks.pub For instance, carbonyl carbons are typically found far downfield (170-220 ppm). libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (Carboxylic Acid) | ~170 - 180 |
| Carbonyl (Z-group) | ~155 - 165 |
| Aromatic C | ~125 - 140 |
| Benzylic CH₂ | ~65 - 75 |
| α-CH | ~50 - 60 |
| N-CH₃ | ~30 - 40 |
| β-CH₃ | ~15 - 25 |
Note: These are approximate chemical shift ranges and can vary based on experimental conditions. bhu.ac.in
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformational Insights
Two-dimensional (2D) NMR techniques are crucial for establishing detailed connectivity and spatial relationships within complex molecules like this compound containing peptides. uzh.ch
COSY (Correlation Spectroscopy) : This experiment reveals scalar (through-bond) couplings between protons, typically those on adjacent carbons. uzh.ch It is instrumental in identifying spin systems within a peptide, such as the protons within an amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity of protons, which is essential for determining the three-dimensional conformation of a peptide. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. bhu.ac.in It is a powerful tool for assigning carbon resonances based on their attached protons.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov For this compound and its peptides, MS is vital for confirming the molecular weight and verifying the amino acid sequence. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large biomolecules like peptides. nih.goveuropeanpharmaceuticalreview.com In ESI-MS, the sample solution is sprayed through a charged capillary, creating highly charged droplets. europeanpharmaceuticalreview.com As the solvent evaporates, gas-phase ions are formed, which are often multiply charged. nih.gov This multiple charging allows for the analysis of molecules with high molecular weights on mass analyzers with a limited m/z range. yale.edu The resulting spectrum shows a distribution of peaks corresponding to different charge states of the molecule, from which the molecular weight can be accurately calculated. nih.gov ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex peptide mixtures.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique widely used for peptide and protein analysis. shimadzu.com In this method, the analyte is co-crystallized with a matrix material on a target plate. psu.edu A laser pulse is fired at the crystals, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions ([M+H]⁺). europeanpharmaceuticalreview.compsu.edu The ions are then accelerated in a time-of-flight (TOF) analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector. psu.edu MALDI-TOF MS is known for its high sensitivity, speed, and tolerance to some impurities, making it an excellent tool for rapid molecular weight determination and purity assessment of synthetic peptides. shimadzu.comnih.gov
Table 3: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Process | Produces multiply charged ions from solution. nih.gov | Produces predominantly singly charged ions from a solid matrix. psu.edu |
| Typical Analytes | Peptides, proteins, polar molecules. nih.gov | Peptides, proteins, nucleic acids. shimadzu.com |
| Coupling | Easily coupled with liquid chromatography (LC-MS). | Typically used for direct analysis of purified samples or tissue sections. nih.gov |
| Spectrum | Series of peaks representing different charge states. nih.gov | Primarily a single peak for the [M+H]⁺ ion. europeanpharmaceuticalreview.com |
| Advantages | Accurate mass determination for large molecules, suitable for complex mixtures. nih.gov | High throughput, high sensitivity, tolerant to salts. shimadzu.com |
Chromatographic Techniques for Purity and Identity Confirmation
Chiral Chromatography for Enantiomeric Purity
The determination of enantiomeric purity is a critical quality attribute for chiral molecules used in pharmaceutical development, particularly for amino acid derivatives like this compound that serve as building blocks in peptide synthesis. digitellinc.com The stereochemistry of each amino acid is fundamental to the final structure and biological function of a peptide. chromatographytoday.com The presence of the undesired L-enantiomer of Z-Meala-OH could lead to the formation of diastereomeric peptide impurities, potentially altering the therapeutic efficacy and safety profile of the final product. Therefore, robust analytical methods are required to selectively identify and quantify the enantiomeric counterpart.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful and widely used technique for separating enantiomers and assessing enantiomeric purity. sygnaturediscovery.commerckmillipore.com The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP). phenomenex.comwikipedia.org These interactions, which can include hydrogen bonding, π-π interactions, dipole stacking, and steric hindrance, lead to the formation of transient diastereomeric complexes, resulting in different retention times for the two enantiomers. wikipedia.org
For N-protected and N-methylated amino acids such as this compound, several types of CSPs have proven effective. chromatographytoday.comsigmaaldrich.com Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly well-suited for the separation of a broad range of amino acid types, including N-protected and zwitterionic compounds. chromatographytoday.comsigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose, are also highly versatile and widely employed for chiral separations. mdpi.comhplc.eu Additionally, cyclodextrin-based and ligand-exchange chromatography phases can be utilized for the chiral resolution of amino acids and their derivatives. chromatographytoday.comwikipedia.orgnih.gov
The choice of mobile phase is crucial for achieving optimal separation. For polysaccharide and macrocyclic glycopeptide columns, mixtures of organic solvents like alcohols (e.g., ethanol, 2-propanol) and alkanes (e.g., hexane) are common in normal-phase mode. phenomenex.com In reversed-phase mode, aqueous buffers with organic modifiers are used. merckmillipore.com For N-protected amino acids, the elution order is typically the L-enantiomer before the D-enantiomer, and simple alcohol/water mobile phases are often sufficient. chromatographytoday.com
An alternative to direct separation on a CSP is the indirect method, which involves derivatization with a chiral derivatizing agent (CDA). nih.gov In this approach, the enantiomeric mixture is reacted with a homochiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA), to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be readily separated using standard, achiral reversed-phase HPLC columns (e.g., C18), coupled with UV or mass spectrometry (MS) detection. nih.gov
When this compound is incorporated into a peptide, verifying its enantiomeric purity requires a preliminary hydrolysis step to cleave the peptide bonds and liberate the constituent amino acids. digitellinc.combiosynth.com A significant challenge during acid-catalyzed hydrolysis (e.g., using 6N HCl) is the potential for racemization of the amino acids, which would lead to an inaccurate measurement of the original enantiomeric purity. cat-online.com To address this, hydrolysis is often performed in deuterated acid (e.g., 6N DCl in D₂O). This technique allows for the differentiation and correction of any racemization that occurs during the sample preparation process by monitoring the non-deuterated molecular ions of both enantiomers via mass spectrometry. digitellinc.combiosynth.com Following hydrolysis, the resulting amino acid mixture can be analyzed by either direct chiral HPLC or by the indirect CDA method coupled with LC-MS or GC-MS. biosynth.comcat-online.com
The following table summarizes typical chromatographic conditions that can be applied for the enantiomeric purity determination of N-protected, N-methylated amino acids, based on established methods for similar compounds.
Table 1: Representative Chromatographic Conditions for Chiral Separation of N-Protected Amino Acids
| Parameter | Direct Chiral HPLC | Indirect HPLC (Post-Derivatization) |
|---|---|---|
| Column (CSP) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) or Polysaccharide-based (e.g., CHIRALPAK IA) chromatographytoday.comsigmaaldrich.commdpi.com | Standard Achiral (e.g., Zorbax SB-C18) nih.gov |
| Mobile Phase | Isocratic or gradient elution with Alcohol/Water or Hexane/Alcohol mixtures, often with acidic or basic additives chromatographytoday.comhplc.eu | Gradient elution with Acetonitrile and Water, both containing an acid modifier like 0.1% Formic Acid nih.govnih.gov |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 1.0 mL/min nih.gov |
| Detection | UV (e.g., 214 nm, 254 nm) or Mass Spectrometry (MS) nih.gov | Diode Array Detector (DAD) and/or Electrospray Ionization Mass Spectrometry (ESI-MS) nih.gov |
| Derivatizing Agent | Not Applicable | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or similar CDA nih.gov |
Advanced Research Applications of Z D Meala Oh Containing Peptides
Development of Enzyme Inhibitors and Agonists Incorporating N-Methylated Residues
N-methylation of amino acid residues within a peptide sequence is a common strategy to alter peptide conformation, increase resistance to enzymatic degradation, and improve cell permeability.
Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming limitations such as rapid degradation by proteases and poor oral bioavailability. The incorporation of non-natural amino acids, including N-methylated ones, can significantly enhance peptide stability. For instance, N-methylation can alter the peptide backbone, making it less susceptible to proteolytic cleavage, thereby increasing its half-life in biological systems rsc.org. The Z (benzyloxycarbonyl) protecting group, often used in peptide synthesis, is removed during the process, but its presence during synthesis contributes to the controlled assembly of the peptide chain. The D-configuration of amino acids also contributes to increased resistance to proteases compared to their L-enantiomers uenf.br.
Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications, such as the inclusion of N-methylated D-amino acids like Z-D-Meala-OH, influence a peptide's biological activity. While direct SAR studies specifically on this compound are not detailed in the provided search results, general SAR studies on modified peptides highlight the importance of amino acid sequence and composition. For example, studies on glucagon-like peptide-1 (GLP-1) receptor agonists have shown that α-methylation (similar to N-methylation in concept) at specific positions can significantly optimize potency and α-helical bias mdpi.com. Such modifications can lead to a deeper understanding of how residues like this compound might interact with biological targets, influencing binding affinity and functional outcomes.
Exploration in Drug Discovery and Medicinal Chemistry
Modified peptides are increasingly explored for their therapeutic potential across a range of diseases.
Peptide-based therapeutics benefit from the specificity and targeted action of peptides. N-methylated amino acids and D-amino acids are often incorporated into synthetic peptide drugs to improve their pharmacokinetic properties. Incretin (B1656795) mimetics, used in the treatment of type 2 diabetes, are a prime example of peptide-based therapeutics that often involve modifications to enhance stability and efficacy nih.govdrugs.comfda.gov. While this compound is not explicitly mentioned in the context of current incretin mimetics, its structural features (N-methylation, D-configuration) align with design principles used to create stable and potent peptide drugs. The synthesis of such modified amino acids, like this compound, is a critical step in the development of these therapeutics creative-peptides.compeptide.commedchemexpress.compeptide.commdpi.com.
Bioactive peptides derived from various sources, including food proteins, have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects uenf.brmdpi.comupm.edu.mysciopen.comclinmedjournals.orgfrontiersin.orgnih.govmdpi.comunit.nonih.govtandfonline.com. While specific research on this compound in these contexts is not detailed, the general findings indicate that modified amino acids can contribute to these activities. For instance, antimicrobial peptides (AMPs) often incorporate D-amino acids to enhance their resistance to proteases and improve their membrane-disrupting capabilities uenf.br. Similarly, peptides with anticancer properties can function through mechanisms like inducing apoptosis or inhibiting cell proliferation clinmedjournals.orgfrontiersin.orgunit.nonih.gov. The N-methylation and D-configuration of this compound could potentially confer or enhance such bioactivities in peptide sequences.
Studies in Protein and Peptide Interactions and Recognition
Understanding how peptides interact with proteins is fundamental to their function, whether as enzyme inhibitors, receptor agonists, or in other biological recognition processes. The structural modifications in this compound can influence these interactions.
Research into protein-peptide interactions often involves analyzing binding affinities, conformational changes, and the role of specific amino acid residues in recognition nih.govnih.govmdpi.comresearchgate.netmdpi.com. N-methylation can affect peptide conformation and hydrogen bonding capabilities, thereby altering how a peptide binds to its target protein or receptor mdpi.commdpi.com. The D-configuration can also influence binding by presenting amino acid side chains in a different spatial orientation compared to L-amino acids. Studies on structure-activity relationships often elucidate these binding mechanisms, providing a basis for designing peptides with specific protein interaction profiles mdpi.comnih.govsemanticscholar.orgmdpi.com.
Compound List:
This compound: A Z-protected D-amino acid derivative, likely N-methylalanine with a hydroxyl group, used as a building block in peptide synthesis.
Modulating Binding Affinity and Selectivity through N-Methylation
N-methylation of amino acid residues within a peptide backbone is a well-established strategy to enhance peptide stability and alter their interaction profiles. The N-methyl group on the amide nitrogen can influence the peptide's conformation, reduce susceptibility to enzymatic degradation, and modify its binding characteristics. For peptides containing this compound, the presence of the N-methyl group on the alanine (B10760859) residue is crucial for these effects.
Table 1: Impact of N-Methylation on Peptide Binding Affinity
| Peptide Sequence (Hypothetical) | Modification | Target | Dissociation Constant (KD) | Relative Affinity | Selectivity (vs. Off-target) |
| Ala-Gly-Pro-Ala-NH2 | None | Receptor X | 50 nM | 1.0x | 1:1 |
| Z-D-Meala-Gly-Pro-Ala-NH2 | N-Me on Ala | Receptor X | 15 nM | 3.3x | 1:5 |
| Z-D-Meala-Gly-Pro-D-Meala-NH2 | N-Me on both Ala | Receptor X | 10 nM | 5.0x | 1:10 |
| Z-D-Meala-Gly-Pro-Ala-NH2 | N-Me on Ala | Receptor Y (Off-target) | 500 nM | 0.1x | N/A |
Note: Data presented is illustrative and based on general principles of N-methylation in peptide research.
Investigating Conformational Changes upon Ligand Binding
Understanding how peptides change their three-dimensional structure upon binding to a ligand is critical for elucidating their mechanism of action and designing more effective molecules. The incorporation of this compound can influence these conformational dynamics. N-methylation can induce conformational rigidity in the peptide backbone, potentially blocking intramolecular hydrogen bonding sites and altering the peptide's propensity to adopt specific turns or helical structures scielo.org.mxmerckmillipore.comresearchgate.net.
When a this compound-containing peptide binds to a ligand, these pre-existing structural biases or induced changes can be amplified or altered. Techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Circular Dichroism (CD) spectroscopy are employed to study these conformational transitions plos.orgnih.govrsc.orgelifesciences.orgisct.ac.jpchemrxiv.org. Ligand binding can stabilize specific conformations, leading to an "induced fit" or "conformational selection" mechanism, where the peptide either adapts its structure to the ligand or selects a pre-existing complementary conformation plos.orgelifesciences.orgnih.gov. The presence of the N-methylated residue in this compound can play a significant role in dictating which conformational states are favored upon ligand interaction, thereby influencing binding thermodynamics and kinetics.
Table 2: Conformational Analysis of this compound Peptides with Ligand Binding
| Peptide Sequence (Hypothetical) | Ligand | Dominant Secondary Structure (Free) | Dominant Secondary Structure (Bound) | Conformational Change Upon Binding |
| Tyr-Gly-Z-D-Meala-Phe | Target Protein A | Random Coil (60%), β-Turn (40%) | α-Helix (70%), β-Sheet (30%) | Significant helix induction |
| Tyr-Gly-Z-D-Meala-Phe | Target Protein B | β-Sheet (50%), Random Coil (50%) | β-Sheet (80%), β-Turn (20%) | Enhanced β-sheet stability |
| Tyr-Gly-Z-D-Meala-Phe | Target Protein C | α-Helix (40%), β-Turn (60%) | α-Helix (50%), Random Coil (50%) | Minor helix stabilization, loop flexibility |
Note: Data presented is illustrative and based on general principles of peptide conformational changes.
Engineering of Novel Biomaterials and Delivery Systems Using this compound Derivatives
Peptide-based materials are increasingly recognized for their biocompatibility, biodegradability, and tunable properties, making them ideal candidates for advanced biomaterials and drug delivery systems mdpi.compreprints.orgnih.govmdpi.comnih.govnih.govmdpi.com. Derivatives of this compound can be incorporated into peptide sequences designed for self-assembly, forming structures such as hydrogels, nanofibers, or nanoparticles. These materials can serve as scaffolds for tissue engineering or as sophisticated vehicles for the controlled release of therapeutic agents.
Table 3: this compound Derivatives in Biomaterial and Delivery System Applications
| Derivative/Peptide Design | Material Type | Application Focus | Key Property Influenced by this compound | Drug Release Profile (Example) |
| Z-D-Meala-Phe-Phe-Lys | Hydrogel | Tissue Engineering | Enhanced gelation stability, mechanical strength | N/A |
| Z-D-Meala-Val-Gly-Leu-NH2 | Nanoparticle | Targeted Drug Delivery (e.g., Cancer) | Improved cell permeability, altered aggregation | Sustained release over 72 hours |
| Z-D-Meala-D-Meala-Phe-Arg | Nanofiber | Controlled Release | Increased resistance to degradation, tunable self-assembly | Biphasic release (burst + sustained) |
| Z-D-Meala-Gly-Pro-D-Meala | Amphiphilic Peptide | Drug Encapsulation | Enhanced drug loading capacity, pH-responsive release | pH-dependent release profile (e.g., faster at lower pH) |
Note: Data presented is illustrative and based on general principles of peptide-based biomaterials and drug delivery.
Compound List:
this compound
Future Directions and Emerging Research Avenues for Z D Meala Oh Chemistry
Advancements in Automated Peptide Synthesis Incorporating N-Methylated Amino Acids
The integration of N-methylated amino acids like Z-D-Meala-OH into peptides remains a challenge for standard automated solid-phase peptide synthesis (SPPS). The steric hindrance caused by the N-methyl group makes the coupling of subsequent amino acids difficult, often leading to incomplete reactions and lower yields. researchgate.net However, recent advancements are addressing these issues, paving the way for the efficient synthesis of complex N-methylated peptides.
Modern automated peptide synthesizers are increasingly incorporating specialized protocols to enhance the incorporation of sterically hindered amino acids. creative-peptides.com Key developments include:
Microwave-Assisted SPPS: The application of microwave energy has been shown to significantly reduce reaction times and improve coupling efficiency for difficult sequences, including those containing N-methylated residues. mtoz-biolabs.comspringernature.com
Optimized Coupling Reagents: The development and use of more potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are crucial for driving the acylation of the N-methylated amine to completion.
Specialized Cleavage Protocols: Acidic cleavage of N-methyl-rich peptides from the resin can lead to side reactions, including fragmentation between consecutive N-methylated amino acids. researchgate.net Research is focused on developing milder cleavage cocktails and optimizing cleavage time to minimize these unwanted byproducts.
Time-Reduced N-methylation: Recent studies have drastically reduced the time for on-resin N-methylation from approximately four hours to under 40 minutes using various laboratory equipment, including ultrasonic baths and microwave synthesizers. nih.govacs.org This accelerated process makes the synthesis of N-methylated peptides more efficient and accessible.
These technological advancements are transforming peptide synthesis from a labor-intensive manual process into a highly efficient and precise automated workflow, which is essential for exploring the full potential of peptides containing this compound. creative-peptides.com
Chemoenzymatic Synthesis of Complex Peptides Utilizing this compound
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. nih.gov This approach is particularly promising for incorporating this compound, as it avoids the harsh chemicals and potential for racemization associated with purely chemical methods. nih.gov
The core of CEPS involves using enzymes, typically proteases like thermolysin or subtilisin, in reverse to form peptide bonds. nih.govrsc.org This strategy offers several advantages:
Stereospecificity: Enzymes can distinguish between D- and L-enantiomers, allowing for the precise incorporation of this compound without racemization.
Minimal Side-Chain Protection: The chemoselectivity of enzymes often reduces the need for complex side-chain protecting group strategies. nih.gov
Green Chemistry: CEPS aligns with the principles of green chemistry by using water as a solvent and avoiding toxic reagents. nih.gov
However, the use of D-amino acids like this compound can be challenging for some enzymes that have a strong preference for L-amino acids. ru.nl Future research will likely focus on enzyme engineering and directed evolution to develop novel biocatalysts with altered substrate specificities that can efficiently recognize and incorporate D-N-methylated amino acids. The successful large-scale chemoenzymatic synthesis of therapeutics like exenatide demonstrates the industrial viability of this approach for complex peptides. rsc.org
| Enzyme Class | Example | Potential Application for this compound | Key Challenge |
| Proteases | Thermolysin, Subtilisin, Papain | Catalyzing the formation of peptide bonds involving the D-amino acid. | Natural enzymes often have low tolerance for D-amino acid substrates. ru.nl |
| Lipases | Various | Can be used for N-terminal protection or deprotection steps under mild conditions. | Substrate specificity may need to be engineered for peptide applications. |
Application of this compound in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small molecules (fragments) for binding to a biological target. rsc.org this compound represents an ideal candidate for inclusion in specialized fragment libraries due to its unique combination of features.
The incorporation of this compound into a fragment can confer several advantageous properties:
Conformational Rigidity: The N-methyl group restricts the rotation of the peptide backbone, locking the fragment into a more defined conformation. This pre-organization can lead to higher binding affinity.
Improved Pharmacokinetics: N-methylation enhances metabolic stability and cell permeability, properties that are highly desirable in drug candidates. springernature.com
Exploration of 3D Chemical Space: Conventional fragment libraries are often dominated by flat, two-dimensional molecules. rsc.org As a chiral, non-planar molecule, this compound and its derivatives can help populate fragment libraries with more three-dimensional structures, increasing the diversity of interactions with protein targets. rsc.org
An FBDD campaign targeting the bacterial enzyme D-Ala:D-Ala ligase, which is involved in peptidoglycan biosynthesis, highlights the potential for fragments that mimic D-alanine substrates. nih.govresearchgate.net this compound, as a modified D-alanine derivative, could serve as a starting point for developing novel inhibitors for such targets.
Development of Novel Analytical Techniques for N-Methylated Peptide Characterization
The presence of N-methylated amino acids in a peptide introduces specific analytical challenges that require specialized characterization techniques. The development of robust analytical methods is crucial for ensuring the quality and purity of synthetic peptides containing this compound.
One of the primary challenges is the presence of cis/trans isomers around the N-methylated amide bond. This isomerism can lead to peak broadening or the appearance of multiple peaks in High-Performance Liquid Chromatography (HPLC), complicating purity assessment. researchgate.net
Future research is focused on refining existing analytical techniques to better handle these complexities:
Advanced Mass Spectrometry (MS): High-resolution MS is essential for confirming the molecular weight of N-methylated peptides. resolvemass.ca Tandem MS (MS/MS) techniques are being optimized to account for unique fragmentation patterns that can arise from the N-methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguously identifying the location of N-methylation and characterizing the cis/trans isomeric ratio of the peptide bonds. resolvemass.ca It provides detailed information on the three-dimensional structure and conformation of the peptide in solution.
Ion-Mobility Spectrometry (IMS): This technique, often coupled with mass spectrometry, can separate isomers based on their shape and size, offering a potential solution for resolving the complex mixtures that can result from cis/trans isomerization.
| Analytical Technique | Application for N-Methylated Peptides | Key Challenge Addressed |
| HPLC | Purity assessment and purification. resolvemass.ca | Resolving multiple peaks arising from cis/trans conformers. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. resolvemass.ca | Identifying side products and unique fragmentation patterns. researchgate.net |
| NMR Spectroscopy | Unambiguous structural confirmation and conformational analysis. resolvemass.ca | Determining the ratio of cis/trans isomers. |
| Circular Dichroism (CD) | Analysis of secondary structure (α-helix, β-sheet). resolvemass.ca | Understanding the impact of N-methylation on peptide folding. |
Integration of this compound in Next-Generation Peptide-Based Diagnostics and Probes
Peptides are increasingly used as probes in diagnostic assays, such as ELISA, biosensors, and microarray platforms, due to their high specificity and purity. nih.gov The integration of this compound into these diagnostic peptides can significantly enhance their performance and stability.
The primary advantage of using this compound in this context is the increased resistance to proteolysis. Diagnostic probes often need to be stable in biological samples (e.g., blood, urine) that contain high concentrations of proteases. The D-configuration and N-methylation of this compound act synergistically to protect the peptide probe from enzymatic degradation, leading to:
Increased Assay Robustness: More stable probes result in longer shelf life and more reliable and reproducible assay performance.
Enhanced Signal-to-Noise Ratio: Reduced degradation of the probe can lead to a stronger and more consistent signal in detection assays.
Potential for In Vivo Imaging: For diagnostic probes used in medical imaging, proteolytic stability is paramount for ensuring the probe reaches its target and persists long enough for a clear image to be obtained.
By providing a building block that confers exceptional stability, this compound is poised to play a critical role in the development of the next generation of sensitive, specific, and robust peptide-based diagnostics. nih.gov
Q & A
Basic Research Questions
Q. How can researchers validate the synthesis protocol of Z-D-Meala-OH to ensure reproducibility?
- Methodological Answer : Begin by cross-referencing published synthesis protocols in peer-reviewed journals, ensuring they include detailed stoichiometric ratios, reaction conditions (e.g., temperature, solvent systems), and purification steps. Validate reproducibility by replicating the synthesis in triplicate, documenting deviations (e.g., yield fluctuations >5%) and analyzing impurities via HPLC or NMR . For novel synthesis routes, include a stepwise characterization table (e.g., retention times, spectral peaks) in supporting information to align with journal guidelines .
Q. What are the standard analytical techniques for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine orthogonal methods:
- Chromatography : HPLC with UV-Vis detection (λ = 220–280 nm) to assess purity (>95% threshold).
- Spectroscopy : ¹H/¹³C NMR for functional group identification; FT-IR for bond vibration validation.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight ±0.001 Da.
- Thermal Analysis : DSC/TGA to evaluate stability under varying temperatures.
Tabulate results with error margins and reference standards (e.g., USP guidelines) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity data?
- Methodological Answer :
- Hypothesis Testing : Formulate a null hypothesis (e.g., “No significant difference in bioactivity under standardized conditions”) and alternative hypotheses accounting for variables like solvent polarity or cell-line specificity .
- Controlled Replication : Replicate conflicting studies with identical parameters (e.g., cell culture media, incubation time). Use ANOVA to compare datasets, identifying outliers (p < 0.05) .
- Meta-Analysis : Aggregate data from ≥5 independent studies, applying funnel plots to detect publication bias and random-effects models to quantify heterogeneity .
Q. What strategies can optimize this compound’s stability in aqueous solutions for long-term pharmacokinetic studies?
- Methodological Answer :
- Degradation Kinetics : Conduct accelerated stability testing (40°C/75% RH for 6 months), monitoring hydrolysis via LC-MS. Plot degradation rate (k) vs. pH (4.0–7.4) to identify optimal buffering conditions .
- Formulation Additives : Screen stabilizers (e.g., cyclodextrins, surfactants) using a factorial design (DoE). Prioritize excipients with minimal interference in bioassays .
- Validation : Compare stability profiles across three independent labs to confirm generalizability .
Q. How can computational modeling complement experimental data in elucidating this compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking scores, binding free energy ΔG) using software like AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .
- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., electron-withdrawing groups) with observed bioactivity .
- Data Integration : Use cheminformatics platforms (e.g., Schrödinger Suite) to merge experimental IC₅₀ values with in silico ADMET predictions .
Data Presentation and Publication Guidelines
Q. What is the optimal structure for presenting this compound research in high-impact journals?
- Methodological Answer : Follow the IMRaD (Introduction, Methods, Results, Discussion) framework:
- Introduction : Contextualize gaps (e.g., “Limited data on this compound’s off-target effects”) and state hypotheses .
- Methods : Detail synthesis, characterization, and assays with sufficient granularity for replication (e.g., “NMR spectra acquired at 500 MHz in DMSO-d₆”) .
- Results : Use subheadings to segment findings (e.g., “Synthetic Yield Optimization,” “In Vitro Cytotoxicity”).
- Discussion : Contrast results with prior studies, addressing discrepancies through methodological critiques (e.g., “Divergent bioactivity may stem from assay sensitivity thresholds”) .
Tables for Methodological Reference
Table 1 : Minimum Characterization Requirements for this compound
| Parameter | Technique | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥95% (Area normalization) |
| Molecular Weight | HRMS | ±0.001 Da deviation |
| Functional Groups | ¹H/¹³C NMR | Match reference spectra (±0.1 ppm) |
| Thermal Stability | DSC | Decomposition onset >150°C |
Table 2 : Statistical Tests for Resolving Data Contradictions
| Scenario | Test | Interpretation |
|---|---|---|
| Comparing bioactivity | Two-tailed t-test | p < 0.05 indicates significance |
| Multi-study heterogeneity | I² statistic | I² > 50% suggests high heterogeneity |
| Outlier detection | Grubbs’ test | G > critical value (α = 0.05) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
